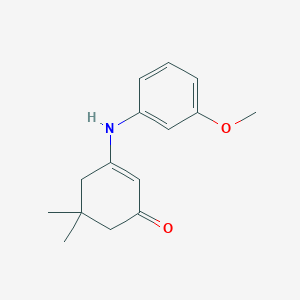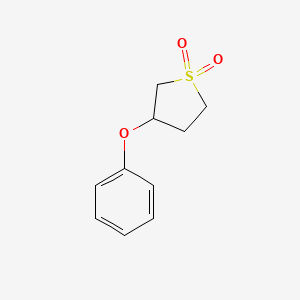
4-Benzoyldibenzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyldibenzothiophene is an organic compound with the molecular formula C19H12OS It is a derivative of dibenzothiophene, where a benzoyl group is attached to the fourth position of the dibenzothiophene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyldibenzothiophene typically involves the functionalization of dibenzothiophene. One common method is the Friedel-Crafts acylation reaction, where dibenzothiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Electrochemical synthesis methods have also been explored to avoid the use of expensive metal catalysts and harsh conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzoyldibenzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using AlCl3 or other Lewis acids.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted dibenzothiophenes depending on the electrophile used.
Applications De Recherche Scientifique
4-Benzoyldibenzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-Benzoyldibenzothiophene and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific derivative and application .
Comparaison Avec Des Composés Similaires
Dibenzothiophene: The parent compound, lacking the benzoyl group.
Benzothiophene: A simpler structure with one benzene ring fused to a thiophene ring.
4,4’-Dihydroxybenzophenone: Another benzoyl derivative with different functional groups.
Uniqueness: 4-Benzoyldibenzothiophene is unique due to the presence of both the benzoyl group and the dibenzothiophene structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
6407-31-4 |
|---|---|
Formule moléculaire |
C19H12OS |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
dibenzothiophen-4-yl(phenyl)methanone |
InChI |
InChI=1S/C19H12OS/c20-18(13-7-2-1-3-8-13)16-11-6-10-15-14-9-4-5-12-17(14)21-19(15)16/h1-12H |
Clé InChI |
OOYPEQMEYKQZNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2SC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)










